molecular formula C9H21N B1603877 (R)-2-aminononane CAS No. 74069-74-2

(R)-2-aminononane

Cat. No. B1603877
CAS RN: 74069-74-2
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-SECBINFHSA-N
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Description

(R)-2-aminononane is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is also known as R-2-AN, and it is a chiral amine that has a unique structure. The compound has a primary amine group that is attached to a nine-carbon chain. The chiral center is located at the second carbon atom, which gives rise to two enantiomers, (R)-2-aminononane and (S)-2-aminononane.

Scientific Research Applications

Organic Synthesis

  • Aminoketyl Radicals in Synthesis : Shi and Szostak (2015) demonstrated the use of aminoketyl radicals, which can be derived from compounds similar to (R)-2-aminononane, in organic synthesis. These radicals are crucial for forming C-C bonds adjacent to nitrogen, indicating potential utility in complex molecule synthesis (Shi & Szostak, 2015).

  • Stereoselective Synthesis : Hernández et al. (2017) reported the stereoselective synthesis of 2-amino acids, which are structurally similar to (R)-2-aminononane. The study highlights the potential of these compounds in synthesizing chiral molecules (Hernández et al., 2017).

Sensing Applications

  • Cation Sensing : Parthiban and Elango (2017) researched amino-naphthoquinone receptors, which can be related to the functional groups in (R)-2-aminononane. These receptors exhibit selective colorimetric sensing, demonstrating potential in sensing applications (Parthiban & Elango, 2017).

  • Glucose Sensing : Sek et al. (2020) developed boronate-appended polymers with diol-functionalized ferrocene for glucose sensing, showcasing the relevance of compounds like (R)-2-aminononane in developing sensitive biosensors (Sek et al., 2020).

Material Science

  • Graphene Decoration : Zhao et al. (2018) used 2-aminoethanethiol, a compound structurally related to (R)-2-aminononane, to decorate graphene with gold nanoparticles. This method enhances the sensitivity and stability of electrochemical sensors, indicating potential material science applications (Zhao et al., 2018).

  • Copolymerization for Antimicrobial Properties : Erol and Deveci (2021) synthesized copolymers functionalized with fluoroarylamide, showcasing the utility of functionalizing polymers with amino groups, akin to those in (R)-2-aminononane, for enhanced properties such as antimicrobial activity (Erol & Deveci, 2021).

properties

IUPAC Name

(2R)-nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628461
Record name (2R)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-aminononane

CAS RN

74069-74-2
Record name (2R)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Aminononane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-amino dodecane, 2-amino-tridecane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kimura, M Khan, T Kamiyama - Journal of thermal analysis and …, 2006 - akjournals.com
Enthalpies of mixing of R - and S -enantiomers of liquid chiral compounds such as 2-aminohexane, 2-aminoheptane, 2-aminooctane, 2-aminononane, 1-(4-chlorophenyl)-ethylamine, 1-…
Number of citations: 12 akjournals.com
C Coscolín, N Katzke, A Garcia-Moyano… - Applied and …, 2019 - Am Soc Microbiol
Amination of bulky ketones, particularly in (R) configuration, is an attractive chemical conversion; however, known ω-transaminases (ω-TAs) show insufficient levels of performance. By …
Number of citations: 16 journals.asm.org
ZF Zhu, JL Tu, F Liu - Chemical Communications, 2019 - pubs.rsc.org
A regioselective cis-hydroalkylation of internal alkynes with readily prepared Katritzky pyridinium salts for the synthesis of tri-substituted alkenes is described. This reaction is the first …
Number of citations: 30 pubs.rsc.org
DM Răsădean, T Machida, K Sada, CR Pudney… - Tetrahedron, 2021 - Elsevier
We report the synthesis of new isoalloxazines using a microwave-assisted approach to make N-substituted-2-nitroanilines followed by one-pot reduction and condensation via …
Number of citations: 4 www.sciencedirect.com

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